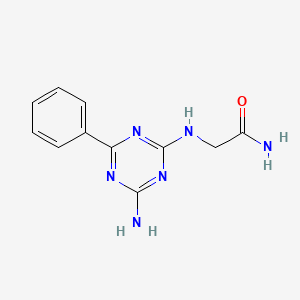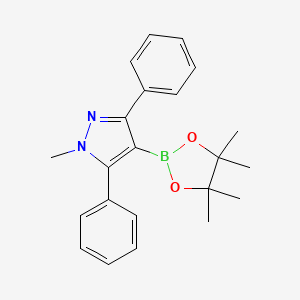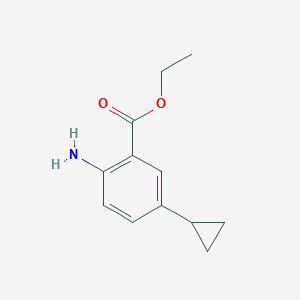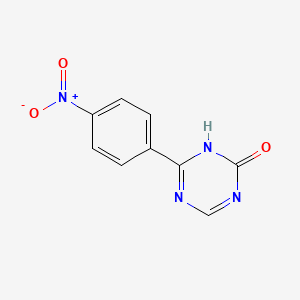
1-(5-Hydroxyisoquinolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hydroxyisoquinolin-1-yl)ethanone is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a hydroxy group at the 5-position of the isoquinoline ring and an ethanone group at the 1-position
Preparation Methods
The synthesis of 1-(5-Hydroxyisoquinolin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of aniline and aldehyde or ketone, followed by oxidation to form the isoquinoline structure . The reaction conditions typically involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products . Industrial production methods may involve the use of metal catalysts or catalyst-free processes in water to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
1-(5-Hydroxyisoquinolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted isoquinoline derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Hydroxyisoquinolin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxyisoquinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group at the 5-position allows the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity. The ethanone group can participate in various chemical reactions, further modulating the compound’s activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Hydroxyisoquinolin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(Isoquinolin-1-yl)ethanone: Lacks the hydroxy group at the 5-position, resulting in different chemical and biological properties.
Quinoline derivatives: Similar in structure but differ in the position and type of substituents on the aromatic ring.
Indole derivatives: Contain a different heterocyclic ring system but share some similar biological activities. The presence of the hydroxy group in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(5-hydroxyisoquinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H9NO2/c1-7(13)11-9-3-2-4-10(14)8(9)5-6-12-11/h2-6,14H,1H3 |
InChI Key |
AZBNPMKJTZBHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)


![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)



![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)

![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)
